tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZFSJNPCKQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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